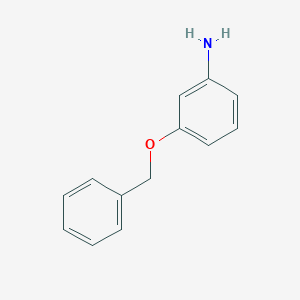

3-Benzyloxyaniline

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPFOKFDBICQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022156 | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-26-0 | |

| Record name | 3-(Benzyloxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYLOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAB1VDA972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Benzyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-benzyloxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. This document details key methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and workflow visualizations to support research and development efforts.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct pathways. The most common and practical approaches include:

-

Reduction of 3-Benzyloxy-1-nitrobenzene: A reliable two-step process involving the initial benzylation of 3-nitrophenol (B1666305) followed by the reduction of the nitro group. This route offers multiple well-established reduction methods.

-

Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that provides a direct method for C-N bond formation. This approach is valued for its efficiency and broad substrate scope.

-

Williamson Ether Synthesis from 3-Aminophenol (B1664112): A classic and straightforward method for ether formation, involving the reaction of 3-aminophenol with a benzyl (B1604629) halide.

This guide will explore each of these routes, providing a comparative analysis to aid in the selection of the most appropriate method based on factors such as yield, scalability, and reagent availability.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route is contingent on various factors including desired yield, purity, cost of starting materials, and scalability. The following table summarizes the key quantitative data for the primary synthetic pathways to this compound.

| Route | Key Transformation | Starting Materials | Key Reagents | Typical Yield | Number of Steps |

| 1 | Reduction of Nitroarene | 3-Nitrophenol, Benzyl Bromide | K₂CO₃, Pd/C, H₂, Fe/NH₄Cl, or SnCl₂/HCl | 85-95% (Benzylation), 80-95% (Reduction) | 2 |

| 2 | Buchwald-Hartwig Amination | 3-Bromobenzyloxybenzene, Ammonia (B1221849) Surrogate | Pd₂(dba)₃, XPhos, NaOtBu, LiN(SiMe₃)₂ | 70-90% | 2 (including precursor synthesis) |

| 3 | Williamson Ether Synthesis | 3-Aminophenol, Benzyl Bromide | K₂CO₃ or KOH | 75-90% | 1 |

Route 1: Reduction of 3-Benzyloxy-1-nitrobenzene

This is a widely employed and dependable two-step synthesis. The first step involves the etherification of 3-nitrophenol with benzyl bromide to form 3-benzyloxy-1-nitrobenzene. The subsequent step is the reduction of the nitro group to an amine.

Step 1: Synthesis of 3-Benzyloxy-1-nitrobenzene

This preliminary step is a standard Williamson ether synthesis.

-

To a solution of 3-nitrophenol (1.0 eq) in acetone (B3395972) or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux (for acetone) or 60-80 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel to afford 3-benzyloxy-1-nitrobenzene.

Expected Yield: 85-95%

Step 2: Reduction of 3-Benzyloxy-1-nitrobenzene

Several effective methods are available for the reduction of the nitro group to an amine. The choice of method may depend on the desired scale, available equipment, and tolerance of other functional groups.

This method is clean and often provides high yields, making it suitable for large-scale synthesis.

-

Dissolve 3-benzyloxy-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297).

-

Carefully add 5-10 mol% of palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Secure the reaction flask to a hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup).

-

Evacuate the flask and refill with hydrogen gas. Repeat this cycle 3-5 times.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is usually complete within 2-6 hours.

-

Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

Expected Yield: 90-95%

This is a classic and cost-effective method for nitro group reduction.[1][2]

-

In a round-bottom flask, create a suspension of 3-benzyloxy-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5-10 eq) and ammonium (B1175870) chloride (5-10 eq) to the suspension.[3]

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®.

-

Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to yield this compound.

Expected Yield: 85-90%

Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds.

-

Dissolve 3-benzyloxy-1-nitrobenzene (1.0 eq) in ethanol.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid to the reaction mixture.

-

Stir the reaction at room temperature or gently heat to 50-60 °C for 1-2 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a sodium hydroxide (B78521) solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound.

Expected Yield: 80-90%

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This route typically involves the coupling of an aryl halide (e.g., 3-benzyloxybromobenzene) with an ammonia equivalent.

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-benzyloxybromobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine (B1218219) ligand like XPhos (2-4 mol%).

-

Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Add an anhydrous aprotic solvent such as toluene (B28343) or dioxane.

-

Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

-

Add an ammonia surrogate, such as a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq) in THF, dropwise to the reaction mixture.[5]

-

Heat the reaction to 80-110 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 70-90%

Route 3: Williamson Ether Synthesis from 3-Aminophenol

This is a direct, one-step approach to this compound via the etherification of 3-aminophenol.

Experimental Protocol:

-

Dissolve 3-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base such as powdered potassium carbonate (K₂CO₃) (1.5 eq) or potassium hydroxide (KOH) (1.2 eq).[6]

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to yield this compound.

Expected Yield: 75-90%

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key synthesis routes.

Conclusion

This technical guide has outlined three robust and versatile synthetic routes to this compound. The reduction of 3-benzyloxy-1-nitrobenzene offers multiple reliable methods with high yields, making it a strong candidate for various applications. The Buchwald-Hartwig amination represents a more modern and direct approach, particularly advantageous for its efficiency in C-N bond formation. The Williamson ether synthesis from 3-aminophenol provides a straightforward, one-step process. The selection of the most suitable route will depend on the specific requirements of the synthesis, including scale, cost, and available resources. The detailed protocols and comparative data provided herein are intended to facilitate this decision-making process for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxyaniline, also known as 3-(phenylmethoxy)benzenamine, is an aromatic organic compound with the chemical formula C₁₃H₁₃NO. It features an aniline (B41778) core substituted with a benzyloxy group at the meta position. This unique structural arrangement, combining a primary amine and a benzyl (B1604629) ether, makes it a versatile building block and intermediate in various fields of chemical synthesis.[1] Its applications are prominent in the development of pharmaceuticals, agrochemicals, and dyes.[1] In medicinal chemistry, the this compound scaffold is explored for the synthesis of potential therapeutic agents, including anti-cancer drugs.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process optimization, formulation development, and for predicting its toxicological and environmental fate.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows to aid researchers in their laboratory practices.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that some values, particularly pKa and logP, are often predicted via computational models and should be experimentally verified for critical applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃NO | [1][2][3][4] |

| Molecular Weight | 199.25 g/mol | [1][2][4][5] |

| Appearance | Light brown to beige or tan powder/solid | [1][2][3] |

| Melting Point | 61-69 °C (range); typically 63-67 °C (lit.) | [1][2][3][5] |

| Boiling Point | 170 °C at 3 Torr | [2][6] |

| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [2][6] |

| Solubility | Soluble in Methanol | [2][6] |

| pKa (Predicted) | 4.17 ± 0.10 | [2][6] |

| logP (XLogP3) | 3.1 | [7][8] |

| Vapor Pressure | 1.91E-05 mmHg at 25°C | [2] |

| Refractive Index (Predicted) | 1.616 | [2] |

| Flash Point | 184.4 °C | [2] |

Synthesis and Chemical Identity

This compound is commonly synthesized via the reduction of its nitro precursor, 1-(benzyloxy)-3-nitrobenzene. This transformation is a standard procedure in organic synthesis and provides a reliable route to the desired aniline.

Chemical Identifiers:

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties. These protocols are generalized and may require optimization based on available instrumentation and specific sample characteristics.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.[6]

Protocol:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder on a clean, dry surface.[7]

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder until 1-2 mm of the sample is packed into the bottom.[3][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and placed in a Thiele tube containing a high-boiling oil.[6][7]

-

Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[6][10]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid is observed, and T2, the temperature at which the last crystal melts. The melting point is reported as the range T1-T2.[7][8]

Boiling Point Determination (Micro Method at Reduced Pressure)

Given that this compound has a high boiling point and may be susceptible to decomposition at atmospheric pressure, determination under reduced pressure is advisable.

Protocol:

-

Apparatus Setup: A small test tube containing ~0.5 mL of this compound is placed in a heating bath (e.g., Thiele tube or metal block). A thermometer is positioned with its bulb above the liquid surface. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[11][12]

-

Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 3 Torr).

-

Heating: The sample is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands.[12][13]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid is boiling at that pressure.[12]

-

Data Recording: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.[14] The corresponding pressure must be recorded.

Solubility Determination (OECD 105 Flask Method)

The flask method is suitable for substances with solubilities greater than 10⁻² g/L.[5][15]

Protocol:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time needed to reach equilibrium.[5][15]

-

Equilibration: An excess amount of this compound is added to a known volume of water (or other solvent) in a flask. The mixture is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).[5]

-

Phase Separation: The saturated solution is allowed to stand to let solids settle. The supernatant is then separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds like the amine group in this compound.[16][17]

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a water-methanol mixture to ensure solubility, to a known concentration (e.g., 1 mM).[16][18] The solution is made acidic by adding a small amount of a strong acid (e.g., 0.1 M HCl).[18]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[18]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[16][18]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, often calculated using the first or second derivative of the plot. The pKa corresponds to the pH at which half of the amine groups are protonated.

Spectral Analysis

Spectral data is crucial for structural confirmation and identification.

-

Infrared (IR) Spectroscopy: An IR spectrum is typically obtained from a solid sample prepared as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2] The spectrum will show characteristic absorption bands for the N-H bonds of the primary amine, C-N stretching, C-O ether stretching, and aromatic C-H and C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for detailed structural elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[19] The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.[20]

-

Mass Spectrometry (MS): Electron Ionization (EI) is a common technique for volatile compounds like this compound.[21][22] The mass spectrum provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight, and a characteristic fragmentation pattern that can be used for structural identification.[21][23]

Conclusion

This guide has provided a detailed summary of the core physicochemical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate in-house determination of these critical parameters. The inclusion of logical workflow diagrams aims to simplify the practical application of these methods in a laboratory setting. A precise understanding and application of this physicochemical data are essential for the successful design of synthetic routes, optimization of reaction conditions, and the development of new chemical entities based on the this compound scaffold.

References

- 1. filab.fr [filab.fr]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Water Solubility | Scymaris [scymaris.com]

- 16. enamine.net [enamine.net]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. books.rsc.org [books.rsc.org]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide to 3-Benzyloxyaniline (CAS: 1484-26-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzyloxyaniline, a versatile chemical intermediate with significant applications in pharmaceutical development, organic synthesis, and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and explores its potential biological activities and associated mechanisms.

Chemical and Physical Properties

This compound, also known as 3-(phenylmethoxy)benzenamine, is a monosubstituted aniline (B41778) derivative. Its core structure consists of an aniline ring substituted at the meta-position with a benzyloxy group. This combination of a reactive amine and a bulky, relatively stable ether linkage imparts unique chemical characteristics to the molecule, making it a valuable building block in the synthesis of more complex structures.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1484-26-0 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO | [1][2][3] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Appearance | Light brown to beige or tan powder/crystal | [1][4] |

| Melting Point | 61-69 °C | [1] |

| Boiling Point | 170 °C @ 3 Torr | [3] |

| Purity | ≥ 98% (GC) | |

| Solubility | Soluble in Methanol | [5] |

| Storage | Store at 0-8 °C in a cool, dark place under an inert atmosphere. | [1][6] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 3-(phenylmethoxy)aniline | [7] |

| Synonyms | 3-Aminophenyl benzyl (B1604629) ether, m-(Benzyloxy)aniline | [6][7] |

| InChI | InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | [3][7] |

| InChIKey | IGPFOKFDBICQMC-UHFFFAOYSA-N | [3][7] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)N | [3][7] |

| MDL Number | MFCD00007784 | [1] |

| PubChem CID | 92892 | [1] |

| EC Number | 216-056-6 |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Instrument | Reference(s) |

| Data not explicitly found in search results | - | - | - | CDCl₃ | Varian A-60 | [1] |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment | Solvent | Reference(s) |

| Data not explicitly found in search results | - | CDCl₃ | [8] |

Table 5: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference(s) |

| 3400 - 3500 | N-H Symmetric & Asymmetric Stretch (Amine) | - | [9] (Predicted) |

| 3030 - 3100 | C-H Stretch (Aromatic) | - | [9] (Predicted) |

| 2850 - 3000 | C-H Stretch (Aliphatic -CH₂-) | - | [9] (Predicted) |

| 1600 - 1620 | N-H Bend (Amine) | - | [9] (Predicted) |

| 1580 - 1600 | C=C Stretch (Aromatic Ring) | - | [9] (Predicted) |

| 1450 - 1500 | C=C Stretch (Aromatic Ring) | - | [9] (Predicted) |

| 1200 - 1300 | C-N Stretch (Aryl Amine) | - | [9] (Predicted) |

| 1000 - 1100 | C-O Stretch (Aryl Ether) | - | [9] (Predicted) |

Table 6: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Putative Fragment | Reference(s) |

| 199 | 38.9 | [M]⁺ | [3] |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) | [3] |

| 65 | 10.4 | [C₅H₅]⁺ | [3] |

| 198 | 2.4 | [M-H]⁺ | [3] |

| 92 | 8.1 | [C₇H₈]⁺ | [3] |

| 80 | 3.0 | - | [3] |

| 39 | 2.9 | - | [3] |

| 200 | 5.7 | [M+1]⁺ | [3] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions or the reduction of a nitro precursor.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound from 3-bromoaniline (B18343) and 4-(benzyloxy)phenylboronic acid.

Materials:

-

3-Bromoaniline

-

4-(Benzyloxy)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 mmol, 1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure this compound.

Synthesis via Reduction of 1-(Benzyloxy)-3-nitrobenzene

An alternative route involves the selective reduction of the nitro group of 1-(benzyloxy)-3-nitrobenzene.

Materials:

-

1-(Benzyloxy)-3-nitrobenzene

-

Rhodium on a carrier catalyst (e.g., Rh/C)

-

Metal salt (e.g., ferrous acetate, nickel nitrate, or cobalt acetylacetonate)

-

Amine additive (e.g., pyrrolidine)

-

Solvent (e.g., ethanol, methanol)

-

Hydrogen source (e.g., H₂ gas)

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add 1-(benzyloxy)-3-nitrobenzene, the rhodium catalyst, the metal salt, and the amine additive in a suitable solvent.

-

Reaction: Carry out the catalytic reduction under a hydrogen atmosphere at a suitable temperature and pressure until the starting material is consumed (monitored by TLC or GC). The addition of the metal salt and amine additive can significantly enhance the reaction rate and selectivity for the reduction of the nitro group while preserving the benzyl ether linkage.[5]

-

Workup and Purification: After the reaction is complete, filter the catalyst. The filtrate is then concentrated, and the crude product is purified by standard methods such as crystallization or column chromatography.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate, its structural motif is found in molecules with interesting biological activities. Derivatives of benzyloxyanilines have been explored for their potential as anticancer agents and enzyme inhibitors.

Potential as a Monoamine Oxidase (MAO) Inhibitor Scaffold

Derivatives containing a benzyloxy pharmacophore have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[10] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[10] The benzyloxy group can interact with the hydrophobic active site of the enzyme.

Caption: Logical workflow of competitive MAO-B inhibition by a benzyloxyaniline derivative.

Potential Involvement in Ribonucleotide Reductase (RR) Signaling

Derivatives of this compound have been designed to target ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair.[11] The RRM2 subunit of RR is often overexpressed in cancer cells and is a target for anticancer therapies.[11][12] Inhibition of RRM2 can lead to a depletion of the dNTP pool, making cancer cells more susceptible to DNA damaging agents like radiation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. This compound [webbook.nist.gov]

- 4. web.pdx.edu [web.pdx.edu]

- 5. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribonucleotide reductase subunit M2 promotes proliferation and epithelial–mesenchymal transition via the JAK2/STAT3 signaling pathway in retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 3-Benzyloxyaniline

An In-depth Technical Guide to the Molecular Structure of 3-Benzyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and spectroscopic characterization of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a versatile building block in organic synthesis.

Chemical and Physical Properties

This compound is a light brown, solid organic compound.[1] It is recognized for its unique structure, which incorporates a benzyl (B1604629) ether functional group, enhancing its reactivity and solubility in organic solvents.[1] This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents, as well as dyes, pigments, and specialty polymers.[1] Its thermal stability and compatibility with diverse reaction conditions make it a key reagent in medicinal chemistry and materials science.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(Benzyloxy)aniline[2] |

| CAS Number | 1484-26-0[3][4] |

| Molecular Formula | C₁₃H₁₃NO[1][3] |

| Molecular Weight | 199.25 g/mol [1][3] |

| InChI Key | IGPFOKFDBICQMC-UHFFFAOYSA-N[3] |

| SMILES | Nc1cccc(OCc2ccccc2)c1[4] |

| Synonyms | m-(Benzyloxy)aniline, 3-Aminophenyl benzyl ether, 3-(Phenylmethoxy)benzenamine[3][5] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Light brown or Beige to tan powder/solid[1][2] |

| Melting Point | 61-69 °C[1], 63-67 °C (lit.)[3][4], 62°C to 66°C[2] |

| Boiling Point | 170 °C at 3 Torr[3][6] |

| Solubility | Soluble in Methanol[3][6] |

| Flash Point | 184.4 °C[6] |

| Vapor Pressure | 1.91E-05 mmHg at 25°C[6] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectra available, acquired on a Varian A-60 instrument using CDCl₃ as a solvent.[5][7] |

| IR Spectroscopy | Conforms to standard spectra.[2] FTIR spectra have been obtained using KBr-Pellet and ATR-Neat techniques on Bruker instruments.[5] |

| Mass Spectrometry | Electron Ionization (EI) mass spectra are available.[8][9] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound can vary, a general synthetic approach involves the reduction of 1-(benzyloxy)-3-nitrobenzene.[3] The characterization of the resulting product relies on standard analytical techniques.

General Protocol for Spectroscopic Analysis:

-

Sample Preparation for NMR: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[10]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer, for example, a 60 MHz instrument.[7]

-

Sample Preparation for IR (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.[5]

-

IR Spectrum Acquisition: Obtain the infrared spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.[11]

-

Sample Preparation for Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent like methanol.[10]

-

Mass Spectrum Acquisition: Introduce the sample into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a beam of electrons.[8][9]

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for synthesis and characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 146260050 [thermofisher.com]

- 3. This compound | 1484-26-0 [chemicalbook.com]

- 4. 3-ベンジルオキシアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Phenylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(phenylmethoxy)aniline, a versatile chemical intermediate with significant applications in pharmaceutical development, polymer chemistry, and the synthesis of dyes and pigments.[1] This document details the compound's chemical and physical properties, provides an in-depth experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and explores its role as a building block in the creation of complex organic molecules. The information is presented to support researchers and professionals in medicinal chemistry and materials science in leveraging this compound for the development of novel and commercially significant products.

Introduction

3-(Phenylmethoxy)aniline, also known as 3-benzyloxyaniline, is an organic compound characterized by a benzyl (B1604629) ether functional group attached to an aniline (B41778) core.[1] This structure imparts unique reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis.[1] Its ability to readily undergo electrophilic aromatic substitution allows for the strategic introduction of various substituents, facilitating the synthesis of complex molecular architectures.[1] This guide will focus on the fundamental properties, synthesis, and key applications of 3-(phenylmethoxy)aniline, with a particular emphasis on its utility in drug discovery and development.

Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as this compound is 3-(phenylmethoxy)aniline .[2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(phenylmethoxy)aniline | [2] |

| Synonyms | This compound, 3-Aminophenyl benzyl ether, m-(Benzyloxy)aniline | [2] |

| CAS Number | 1484-26-0 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Appearance | Light brown powder | [1] |

| Melting Point | 61-69 °C | [1] |

| Purity | ≥ 98% (GC) | [3] |

| Solubility | Soluble in Methanol | [4] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of 3-(Phenylmethoxy)aniline

While various synthetic routes to 3-(phenylmethoxy)aniline exist, a common and efficient method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its mild conditions and tolerance of a wide array of functional groups.[5]

General Reaction Scheme

The synthesis can be approached via two primary retrosynthetic disconnections for the Suzuki coupling:

-

Route A: Coupling of 3-aminophenylboronic acid with a 4-(benzyloxy)aryl halide.[5]

-

Route B: Coupling of a 3-haloaniline (e.g., 3-bromoaniline) with 4-(benzyloxy)phenylboronic acid.[5]

The choice between these routes often depends on the commercial availability and cost of the starting materials.[5] The following protocol details a generalized procedure applicable to Route B.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of a related biphenyl (B1667301) amine, 3-[4-(benzyloxy)phenyl]aniline, which illustrates the application of the Suzuki-Miyaura reaction. The principles are directly applicable to the synthesis of other benzyloxyaniline derivatives.

Materials:

-

3-Bromoaniline (1.0 eq)

-

4-(Benzyloxy)phenylboronic acid (1.2 eq)[6]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)[5][7]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[6]

-

Solvent System: A degassed mixture of Dioxane:Water (4:1) or Toluene:Ethanol:Water (4:1:1)[5][6]

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)[6][7]

-

Inert gas (Nitrogen or Argon)[5]

Procedure:

-

Reaction Setup: In a Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (e.g., 3-bromoaniline, 1.0 mmol), the arylboronic acid (e.g., 4-(benzyloxy)phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[5][6]

-

Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to prevent oxidation of the palladium catalyst.[5]

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Subsequently, add the palladium catalyst.[5]

-

Reaction: Heat the reaction mixture to a temperature between 80-110°C and stir vigorously.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The reaction time can range from 2-24 hours.[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[5][6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.[5][6]

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6][7]

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure compound.[6][7]

Applications in Research and Development

3-(Phenylmethoxy)aniline is a key building block in several areas of chemical synthesis and industrial applications.

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] It is particularly noted for its use in the development of anti-cancer agents and other therapeutic drugs.[1] The biphenyl amine scaffold, which can be synthesized using benzyloxyaniline derivatives, is a privileged structure in drug discovery.[5]

Dyes and Pigments

In the chemical industry, 3-(phenylmethoxy)aniline is utilized in the production of dyes, contributing to the creation of vibrant colors for textiles and inks.[1]

Polymer Chemistry

This compound also functions as a monomer or building block in the synthesis of specialty polymers. These polymers can possess unique properties applicable to coatings and adhesives.[1]

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction for the synthesis of a benzyloxyaniline derivative.

Caption: Suzuki-Miyaura cross-coupling workflow.

Applications of 3-(Phenylmethoxy)aniline

This diagram outlines the primary applications of 3-(phenylmethoxy)aniline as a chemical intermediate.

Caption: Applications of 3-(Phenylmethoxy)aniline.

Conclusion

3-(Phenylmethoxy)aniline is a highly valuable and versatile chemical intermediate with broad applications in both academic research and industrial manufacturing. Its favorable chemical properties and reactivity make it an essential building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The detailed synthetic protocol provided herein offers a robust starting point for researchers, and the outlined applications highlight the compound's significant commercial and scientific potential. Further exploration of this compound and its derivatives is likely to lead to the development of novel materials and therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 3-Benzyloxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-benzyloxyaniline, a significant intermediate in the synthesis of pharmaceuticals and other fine chemicals. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While qualitative statements indicate its solubility in solvents like methanol, precise numerical values are not well-documented.[1] This guide, therefore, serves a dual purpose: to summarize the existing qualitative understanding of this compound's solubility and to provide a detailed, robust experimental protocol for researchers to quantitatively determine its solubility in various organic solvents. The methodologies presented herein are based on established techniques, such as the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. Adherence to these protocols will enable the generation of reliable and reproducible solubility data, which is critical for process development, formulation design, and regulatory submissions in the pharmaceutical and chemical industries.

Introduction to this compound

This compound is an aromatic amine containing a benzyl (B1604629) ether moiety. This structural feature significantly influences its chemical properties, including its reactivity and solubility. The presence of the aniline (B41778) functional group provides a site for various chemical transformations, making it a versatile building block in organic synthesis. The benzyl ether group, on the other hand, impacts its polarity and lipophilicity, which in turn governs its solubility in different solvent systems. A thorough understanding of its solubility is paramount for its effective use in synthetic chemistry and for the formulation of any resulting active pharmaceutical ingredients (APIs).

Qualitative Solubility Profile

Based on its chemical structure and information from chemical suppliers, this compound is described as being soluble in methanol.[1] The presence of the benzyl ether functional group is noted to enhance its overall solubility in organic solvents. Structurally similar compounds, such as substituted anilines, generally exhibit good solubility in a range of organic solvents, from polar protic solvents like alcohols to less polar aprotic solvents, owing to the interplay of the polar amino group and the nonpolar aromatic rings.[2][3] However, for critical applications in drug development and process chemistry, qualitative descriptions are insufficient. The following sections provide the necessary framework for determining precise solubility values.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Shake-Flask & HPLC | ||

| Ethanol | 25 | Shake-Flask & HPLC | ||

| Acetone | 25 | Shake-Flask & HPLC | ||

| Ethyl Acetate | 25 | Shake-Flask & HPLC | ||

| Dichloromethane | 25 | Shake-Flask & HPLC | ||

| Toluene | 25 | Shake-Flask & HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask & HPLC |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound, followed by quantification using HPLC.[4][5][6][7][8]

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare each solvent in triplicate to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could dissolve upon dilution and lead to an overestimation of solubility.[9]

-

-

Sample Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered supernatant (the saturated solution) with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a current lack of published quantitative solubility data for this compound in organic solvents, this technical guide provides the necessary tools for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method combined with HPLC analysis offers a reliable and accurate approach. The systematic determination of these solubility parameters will greatly benefit the scientific and industrial communities by enabling more efficient process development, formulation design, and overall utilization of this important chemical intermediate. It is recommended that researchers generating such data consider publishing their findings to contribute to the broader scientific knowledge base.

References

- 1. This compound - 98% prefix CAS No. 1484-26-0 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide on the Physicochemical Properties of 3-Benzyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Benzyloxyaniline, a versatile intermediate compound used in the synthesis of pharmaceuticals, dyes, and other advanced materials.[1] This document outlines the key physical properties, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Core Physicochemical Properties

This compound, also known as 3-(phenylmethoxy)benzenamine, is a light brown crystalline powder.[2][3] Its core physical and chemical identifiers are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Melting Point | 61-69 °C | [2] |

| 62-66 °C | [3] | |

| 63-67 °C (lit.) | [4][5][6][7] | |

| Boiling Point | 170 °C (at 3 Torr) | [7] |

| Molecular Formula | C₁₃H₁₃NO | [2][3] |

| Molecular Weight | 199.25 g/mol | [2][4][5] |

| CAS Number | 1484-26-0 | [3][4][5] |

| Appearance | Light brown powder / Beige to tan powder | [2][3] |

Experimental Protocols for Determination of Physical Constants

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound.[8] The following sections detail the standard methodologies for these measurements.

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[8][9] For pure compounds, this occurs over a narrow range, typically 0.5-1.0°C.[3] The presence of impurities generally causes a depression and broadening of the melting point range.[3][10] The capillary method is a standard and widely used technique for this determination.[8][11]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

-

Glass capillary tubes (sealed at one end)[3]

-

Thermometer (calibrated)

-

Sample of this compound (finely powdered)

-

Mortar and pestle (optional, for powdering the sample)

-

Heating bath fluid (e.g., mineral oil, for Thiele tube method)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[11]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the sample down into the sealed end. The packed sample height should be approximately 1-2 mm.[10]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the packed capillary tube into one of the sample slots. Place a calibrated thermometer in the designated holder.[3]

-

Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb. Insert this assembly into the Thiele tube containing a heating fluid, ensuring the sample is immersed.[12]

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to find an approximate melting point.[3]

-

For an accurate measurement, allow the apparatus to cool and then begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[3][13]

-

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the last crystal of the solid completely melts.

-

The melting point is reported as the range T₁ - T₂.[3]

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. For repeated measurements, always use a fresh sample and a new capillary tube.[4]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[12] Since this compound is a solid at room temperature, it must first be melted to perform this measurement.

Apparatus and Materials:

-

Thiele tube[12]

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound

-

Heating source (e.g., Bunsen burner)

-

Heating bath fluid (e.g., high-boiling mineral oil)

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a small amount (less than 0.5 mL) of this compound into the small test tube and gently heat it until it melts.

-

Capillary Inversion: Place the capillary tube into the small test tube with its open end down.

-

Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, ensuring the heating oil level is above the sample. Gently heat the side arm of the Thiele tube.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tip.[12]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point of the substance.[12]

-

Data Recording: Record the temperature and the ambient barometric pressure, as boiling point is pressure-dependent.

Mandatory Visualizations

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using a modern melting point apparatus.

Caption: Experimental workflow for melting point determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. pennwest.edu [pennwest.edu]

- 8. huberlab.ch [huberlab.ch]

- 9. fctemis.org [fctemis.org]

- 10. chm.uri.edu [chm.uri.edu]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

An In-depth Technical Guide to the Spectral Data of 3-Benzyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3-benzyloxyaniline. Due to the limited availability of experimentally derived spectra in public databases, this guide combines known experimental parameters with predicted data based on the analysis of analogous compounds and characteristic functional group frequencies. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Quantitative Spectral Data

The following tables summarize the predicted and known spectral data for this compound. It is important to note that while the experimental conditions are based on available information, the specific chemical shifts and absorption peaks are predicted based on the analysis of structurally related compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.45-7.25 | Multiplet | 5H | C₆H ₅-CH₂- |

| ~7.10 | Triplet | 1H | Ar-H (meta to -NH₂) |

| ~6.80-6.60 | Multiplet | 3H | Ar-H (ortho, para to -NH₂) |

| ~5.05 | Singlet | 2H | -O-CH ₂-Ph |

| ~3.70 | Broad Singlet | 2H | -NH ₂ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | C -O |

| ~148.0 | C -NH₂ |

| ~137.0 | Quaternary C (benzyl) |

| ~130.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~110.0 | Ar-C H |

| ~106.0 | Ar-C H |

| ~102.0 | Ar-C H |

| ~70.0 | -O-C H₂-Ph |

Table 3: IR Spectral Data (Predicted Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450-3300 | Medium | N-H | Asymmetric & Symmetric Stretch |

| 3100-3000 | Medium | C-H | Aromatic Stretch |

| 2950-2850 | Medium | C-H | Aliphatic Stretch |

| 1620-1580 | Strong | C=C | Aromatic Ring Stretch |

| 1600-1550 | Medium | N-H | Scissoring |

| 1300-1200 | Strong | C-O | Aryl Ether Stretch |

| 1250-1020 | Medium | C-N | Stretch |

| 900-690 | Strong | C-H | Aromatic Out-of-plane Bend |

Experimental Protocols

The following protocols describe the standard methodologies for acquiring NMR and IR spectra for a solid aromatic amine like this compound.

2.1 NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Data Acquisition:

-

The spectrum is recorded on a Varian A-60 spectrometer or an equivalent instrument.[1]

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed with a pulse angle of 30-45°.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

The spectrum is recorded on a standard NMR spectrometer operating at a frequency of 75 or 125 MHz for carbon.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A sufficient number of scans (typically >1000) are acquired due to the low natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

-

2.2 FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, FT-IR grade potassium bromide (KBr).[2]

-

In an agate mortar and pestle, thoroughly grind the KBr to a fine powder.[3]

-

Add the this compound sample to the KBr and continue to grind the mixture until a homogeneous, fine powder is obtained.[3]

-

Transfer a portion of the mixture into a pellet-forming die.[4]

-

Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[3]

-

-

Spectral Acquisition:

-

The FT-IR spectrum is acquired using an instrument such as a Bruker IFS 85 spectrometer.[1]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric and instrumental interferences.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[2]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[2]

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-Benzyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and core reaction mechanisms of 3-benzyloxyaniline. This versatile intermediate is a valuable building block in the development of pharmaceuticals, dyes, and specialty polymers.[1] This document details the electronic effects governing its reactivity, focusing on electrophilic aromatic substitution and reactions involving the primary amino group. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as 3-aminophenyl benzyl (B1604629) ether, is an aromatic organic compound featuring a benzyloxy group and an amino group attached to a benzene (B151609) ring at the meta position. Its molecular formula is C₁₃H₁₃NO, and its molecular weight is 199.25 g/mol . The presence of both a strong electron-donating amino group and a moderately activating benzyloxy group imparts a unique reactivity profile to the molecule, making it a key intermediate in the synthesis of complex organic molecules, including anti-cancer agents and other therapeutics.[1] This guide will explore the primary synthetic routes to this compound and delve into the mechanisms of its most important chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1484-26-0 | |

| Molecular Formula | C₁₃H₁₃NO | |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Light brown powder | |

| Melting Point | 62-66 °C | |

| Purity | ≥ 98% |

Synthesis of this compound

Two primary retrosynthetic approaches are commonly employed for the synthesis of this compound: Williamson ether synthesis followed by reduction, or palladium-catalyzed cross-coupling reactions.

Williamson Ether Synthesis and Subsequent Reduction

A reliable and straightforward route involves the Williamson ether synthesis between 3-nitrophenol (B1666305) and benzyl bromide to form 3-(benzyloxy)-1-nitrobenzene. The nitro group is then reduced to the primary amine.

-

Step 1: Williamson Ether Synthesis. This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating 3-nitrophenol with a suitable base like potassium carbonate, acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.

-

Step 2: Reduction of the Nitro Group. The nitro group of 3-(benzyloxy)-1-nitrobenzene can be effectively reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl).

Caption: Synthesis of this compound.

Step A: 3-(Benzyloxy)-1-nitrobenzene

-

To a solution of 3-nitrophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise and heat the mixture to reflux for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield 3-(benzyloxy)-1-nitrobenzene.

Step B: this compound

-

Dissolve 3-(benzyloxy)-1-nitrobenzene (1.0 eq.) in ethanol.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1.5-2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Table 2: Representative Data for the Synthesis of this compound

| Step | Product | Typical Yield | Purity (by GC/HPLC) |

| A | 3-(Benzyloxy)-1-nitrobenzene | 85-95% | >98% |

| B | This compound | 80-90% | >98% |

Core Reaction Mechanisms of this compound

The reactivity of this compound is dominated by two key features: the nucleophilic amino group and the activated aromatic ring.

Reactions of the Amino Group

The amino group of this compound readily undergoes acylation with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding amide. This reaction is often performed to protect the amino group or to synthesize amide-containing target molecules. The reaction proceeds via nucleophilic acyl substitution.

Caption: N-Acylation of this compound.

-

Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or solvent-free).

-

Add acetic anhydride (1.2 eq.) to the solution.

-

Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Upon completion, the reaction mixture can be diluted with diethyl ether, and the product often crystallizes upon standing.

-

Collect the product by filtration and wash with cold ether. If necessary, the product can be purified by recrystallization.

Table 3: Representative Data for N-Acylation of Anilines

| Amine | Acylating Agent | Solvent | Yield | Reference(s) |

| Aniline | Acetic Anhydride | Solvent-free | 92% | [2] |

| p-Nitroaniline | Acetic Anhydride | Solvent-free | 91% | [2] |

| Sulfonamides | Acetic Anhydride | Water | 92% | [2] |

Note: The data presented is for analogous acylation reactions and is representative of the expected outcome for this compound.

Primary aromatic amines like this compound can be converted to aryl diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.

Caption: Diazotization of this compound.

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, such as halides or cyanide, in the presence of a copper(I) salt catalyst. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3]

Azo Coupling: The diazonium salt can also act as an electrophile and react with electron-rich aromatic compounds (e.g., phenols, anilines) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds, which are used as dyes.[4]

-

Dissolve this compound (1.0 eq.) in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, dissolve the coupling agent (e.g., 2-naphthol, 1.0 eq.) in an aqueous sodium hydroxide (B78521) solution and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-